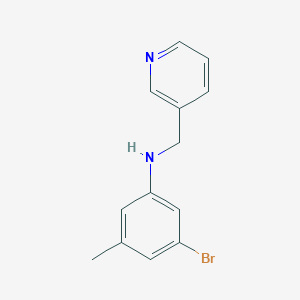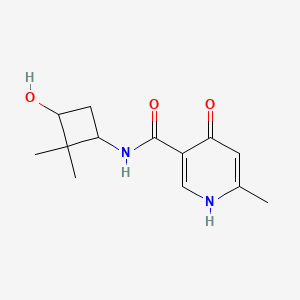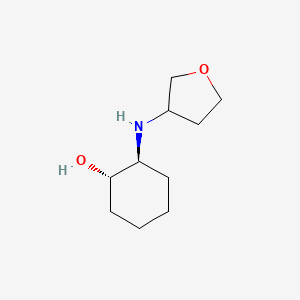![molecular formula C11H15N3O3 B6632700 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its diverse range of properties and potential applications. This compound features a pyrimidine ring substituted with a carboxylic acid group and a morpholine ring with two methyl groups at the 2 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring followed by the introduction of the morpholine and carboxylic acid groups. One common synthetic route involves the reaction of a suitable pyrimidine derivative with a morpholine derivative under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted pyrimidines or morpholines.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
類似化合物との比較
2,6-Dimethylmorpholine: A structural analog without the pyrimidine ring.
Pyrimidine-5-carboxylic acid: A pyrimidine derivative without the morpholine group.
Morpholine derivatives: Various morpholine compounds with different substituents.
Uniqueness: 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid is unique due to its combination of the pyrimidine ring and the morpholine ring, which provides distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)11-12-3-9(4-13-11)10(15)16/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIIAZLOHFJDFL-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)


![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)

![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
